Theaflavin-3,3'-digallate

Xanthine oxidase inhibition Hyperuricemia Gout research

Researchers requiring maximal xanthine oxidase inhibition (IC50=4.5µM, 1.7-fold vs EGCG), exclusive SARS-CoV 3CLPro inhibition among tea polyphenols, or highest antioxidant ranking for LDL oxidation assays must use the digallate monomer. Crude mixtures or EGCG introduce uncontrolled variables. Sourced exclusively for R&D; not for human use.

Molecular Formula C43H32O20
Molecular Weight 868.7 g/mol
Cat. No. B1259011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheaflavin-3,3'-digallate
Synonymstheaflavin-3,3'-digallate
Molecular FormulaC43H32O20
Molecular Weight868.7 g/mol
Structural Identifiers
SMILESC1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)OC(=O)C8=CC(=C(C(=C8)O)O)O)O
InChIInChI=1S/C43H32O20/c44-17-7-23(46)21-12-29(52)39(60-32(21)9-17)14-1-19-20(40-30(53)13-22-24(47)8-18(45)10-33(22)61-40)11-31(54)41(63-43(59)16-4-27(50)37(56)28(51)5-16)35(19)38(57)34(6-14)62-42(58)15-2-25(48)36(55)26(49)3-15/h1-11,29-30,39-40,44-56H,12-13H2/t29-,30-,39-,40-/m1/s1
InChIKeyFJYGFTHLNNSVPY-BBXLVSEPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theaflavin-3,3'-digallate (TF3) for Scientific Procurement: A Black Tea Polyphenol with Quantifiable Differentiation


Theaflavin-3,3'-digallate (TF3; CAS 30462-35-2; MW 868.7 g/mol) is a dimeric benzotropolone polyphenol formed during black tea fermentation via oxidative condensation of catechins, specifically (-)-epigallocatechin gallate (EGCG) and (-)-epigallocatechin (EGC) [1]. Among the four principal theaflavin monomers—theaflavin (TF1), theaflavin-3-gallate (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (TF3)—the digallate ester exhibits distinct structure-activity relationships attributable to its dual galloyl moiety [2]. This compound is commercially available for research applications in inflammation, oncology, viral inhibition, and metabolic studies, with evidence-based differentiation from in-class analogs established through head-to-head comparative assays [3].

Why Theaflavin-3,3'-digallate (TF3) Cannot Be Substituted by Other Theaflavins or EGCG in Controlled Studies


Generic substitution among theaflavin monomers (TF1, TF2A, TF2B) or cross-class substitution with green tea catechin EGCG introduces uncontrolled experimental variables due to quantifiable, galloyl moiety-dependent differences in potency, target selectivity, and cellular handling. Comparative studies demonstrate that TF3 exhibits superior inhibition of xanthine oxidase (IC50 = 4.5 µM, versus TF2 IC50 = 9.1 µM and EGCG IC50 = 7.6 µM) [1], the highest antioxidant ranking in LDL oxidation assays (TF3 > ECG > EGCG ≥ TF2B ≥ TF2A > TF1) [2], and a 4.49-fold higher cellular secretion rate in emulsion formulations relative to the oil-water mixture comparator [3]. Furthermore, only TF3—not TF1, EGCG, or other tea catechins—inhibited SARS-CoV 3CL protease activity [4]. These assay-specific divergences preclude the use of crude theaflavin mixtures or alternative monomers as equivalent research tools.

Theaflavin-3,3'-digallate (TF3) Procurement Evidence: Direct Comparative Data Against In-Class Analogs


TF3 Demonstrates 2-Fold Superior Xanthine Oxidase Inhibition Potency Versus EGCG and Monogallate Theaflavins

In a head-to-head enzymatic assay comparing six antioxidant compounds, theaflavin-3,3′-digallate (TF3) exhibited an IC50 of 4.5 µM against xanthine oxidase (XO), representing the most potent inhibition among all tea polyphenols tested. This potency was 1.7-fold greater than EGCG (IC50 = 7.6 µM) and 2.0-fold greater than theaflavin-3-gallate (TF2, IC50 = 9.1 µM) [1]. Theaflavin (TF1) and gallic acid showed minimal inhibition. TF3 acted as a competitive inhibitor, a mechanism distinct from its superoxide-scavenging activity [1].

Xanthine oxidase inhibition Hyperuricemia Gout research ROS scavenging

TF3 Ranks First in LDL Oxidation Antioxidant Activity Among All Theaflavins and Green Tea Catechins

In a systematic head-to-head comparison using human LDL oxidation as a model, TF3 exhibited the highest antioxidant activity among all compounds tested. The activity ranking by TBARS and conjugated dienes analysis was: TF3 > ECG > EGCG ≥ TF2B ≥ TF2A > TF1 ≥ EC > EGC [1]. Notably, TF3 outperformed EGCG—the gold-standard green tea catechin—by a measurable margin, and demonstrated dose-dependent activity from 5–40 µmol/L [1].

Antioxidant LDL oxidation Cardiovascular research Lipid peroxidation

TF3 Exhibits 4.49-Fold Higher Cellular Secretion Rate in W/O Emulsion Compared to Oil-Water Mixture

In a Caco-2 cell transport study evaluating formulation-dependent absorption of four theaflavin monomers, TF3 (TFDG) showed a secretion rate of 6.28% from water-in-oil (W/O) emulsion after 4 h incubation. This rate was 4.49-fold higher than the secretion rate observed from the oil-water mixture group [1]. In contrast, the non-gallated monomer TF exhibited only a 2.39-fold enhancement under identical conditions [1]. Additionally, TF3 was among the four monomers detected in secretion from all formulation groups, indicating consistent detectability across delivery systems [1].

Bioavailability Caco-2 model Formulation science Nutraceutical delivery

Only TF3 Among Tea Polyphenols Inhibits SARS-CoV 3CL Protease

In a natural product library screen of 720 compounds against SARS-CoV 3C-like protease (3CLPro), only theaflavin-3,3′-digallate (TF3) among tea-derived polyphenols exhibited inhibitory activity. Caffeine, EGCg, epicatechin (EC), theophylline, catechin, epicatechin gallate (ECg), and epigallocatechin (EGC) all showed no 3CLPro inhibition [1]. Two other compounds from the library—tannic acid (IC50 = 3 µM) and 3-isotheaflavin-3-gallate (TF2B, IC50 = 7 µM)—also inhibited the protease, but among black tea theaflavins, only TF3 was active [1]. TF3 exhibited an IC50 < 10 µM against SARS-CoV 3CLPro [1][2].

Antiviral SARS-CoV 3CL protease Coronavirus research

TF3 Is More Potent Than EGCG in Reducing EGF and PDGF Receptor Autophosphorylation

In a comparative study examining growth factor receptor signaling in A431 epidermoid carcinoma cells and NIH3T3 fibroblasts, TF3 was stronger than EGCG in reducing EGF receptor and PDGF receptor autophosphorylation induced by EGF and PDGF, respectively [1]. Under co-treatment conditions where compounds were added simultaneously with growth factors, TF3 maintained inhibitory activity while EGCG was inactive [1]. Additionally, TF3 was stronger than EGCG in blocking EGF binding to its receptor [1]. Both EGCG and TF3 strongly inhibited proliferation more than other theaflavins (TF1, TF2 mixture) did [1].

Cancer research EGFR signaling PDGFR signaling Antiproliferative

TF3 Demonstrates Superior Hydroxyl Radical Scavenging Ranking Compared to EGCG and Other Theaflavins

In a comparative evaluation of four theaflavin derivatives against EGCG for scavenging reactive oxygen species, TF3 was the most positive in scavenging hydrogen peroxide and hydroxyl radical [1]. The order of hydroxyl radical scavenging ability across independent studies was consistently TF3 > TF2 > TF1 > EGCG [2]. In H2O2-mediated oxidative damage in HPF-1 cells, TF3 showed more effective protection than EGCG, and uniquely maintained protective effects even after a 2 h pre-treatment followed by washout, suggesting cellular conditioning mechanisms beyond direct radical scavenging [2].

Free radical scavenging Oxidative stress DNA damage protection Antioxidant

Theaflavin-3,3'-digallate (TF3): Evidence-Supported Research Application Scenarios


Hyperuricemia and Gout Research: Xanthine Oxidase Inhibition Studies

Researchers investigating uric acid-lowering mechanisms or screening xanthine oxidase inhibitors should select TF3 over other tea polyphenols based on its superior IC50 of 4.5 µM against XO—1.7-fold more potent than EGCG (7.6 µM) and 2.0-fold more potent than theaflavin-3-gallate (9.1 µM) [1]. TF3 acts as a competitive inhibitor, providing a distinct mechanistic profile suitable for structure-activity relationship studies and co-crystallography efforts. The quantified potency advantage justifies its procurement for hyperuricemia and gout research programs requiring maximal XO inhibition from a natural product scaffold.

Coronavirus Antiviral Screening: 3CL Protease Inhibitor Development

In antiviral screening programs targeting coronavirus 3CL protease (3CLPro), TF3 is uniquely valuable among tea-derived polyphenols. Unlike EGCG, epicatechin, caffeine, catechin, and other theaflavins—all of which showed no inhibitory activity—only TF3 inhibited SARS-CoV 3CLPro with an IC50 < 10 µM [1][2]. This exclusive activity profile makes TF3 an essential reference compound or positive control for natural product screens targeting this viral protease, and a lead scaffold for medicinal chemistry optimization efforts.

Lipid Peroxidation and LDL Oxidation Studies in Cardiovascular Research

For investigators studying oxidative modification of LDL as a model for atherosclerosis, TF3 is the highest-ranked antioxidant among all tea polyphenols tested in human LDL oxidation assays. The established rank order (TF3 > ECG > EGCG ≥ TF2B ≥ TF2A > TF1 ≥ EC > EGC) positions TF3 as the optimal choice for studies requiring maximal protection against Cu²⁺-mediated lipid peroxidation [1]. This quantifiable rank advantage over the widely used EGCG supports TF3 procurement for cardiovascular antioxidant research.

Formulation Development: Emulsion-Based Polyphenol Delivery Systems

Formulation scientists developing emulsion-based delivery systems for poorly bioavailable polyphenols should prioritize TF3 for optimization studies. TF3 exhibited the highest enhancement factor (4.49-fold) in cellular secretion rate from W/O emulsion versus oil-water mixture among the four theaflavin monomers, compared to 2.39-fold for non-gallated TF, 1.90-fold for TF3G, and 1.78-fold for TF3'G [1]. This superior responsiveness to formulation intervention provides a larger dynamic range for detecting formulation improvements and assessing bioavailability enhancement strategies.

EGFR/PDGFR Signaling and Cancer Cell Proliferation Studies

In cancer signaling research focused on growth factor receptor pathways, TF3 offers a potency advantage over EGCG for inhibiting EGFR and PDGFR autophosphorylation. TF3 maintained inhibitory activity under co-treatment conditions where EGCG was inactive, and was stronger than EGCG in blocking EGF binding to its receptor [1]. This robust inhibitory profile, combined with strong antiproliferative activity exceeding that of other theaflavins (TF1, TF2 mixture) [1], makes TF3 the preferred tea polyphenol for studies requiring maximal suppression of mitogenic signal transduction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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